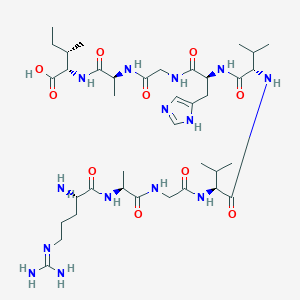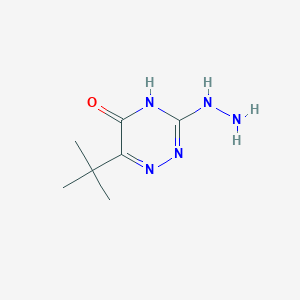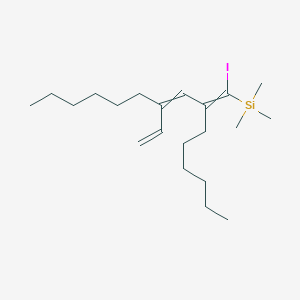
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is a complex organosilicon compound It features a unique structure with an ethenyl group, a hexyl chain, an iodine atom, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps. One common method includes the following steps:
Formation of the dienyl iodide: This can be achieved through the iodination of a suitable diene precursor.
Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the iodinated diene.
Attachment of the trimethylsilyl group: This is usually done through a hydrosilylation reaction, where a trimethylsilane reagent is added to the compound under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
Scientific Research Applications
Chemistry
In chemistry, (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in hydrosilylation reactions, the compound acts as a source of the trimethylsilyl group, which can be transferred to other molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: Similar structure but lacks the ethenyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
What sets (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in synthetic chemistry for creating complex molecules.
Properties
CAS No. |
827033-78-3 |
|---|---|
Molecular Formula |
C21H39ISi |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4-ethenyl-2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C21H39ISi/c1-7-10-12-14-16-19(9-3)18-20(17-15-13-11-8-2)21(22)23(4,5)6/h9,18H,3,7-8,10-17H2,1-2,4-6H3 |
InChI Key |
QBAGJIRPFDOOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


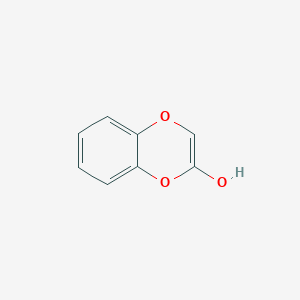
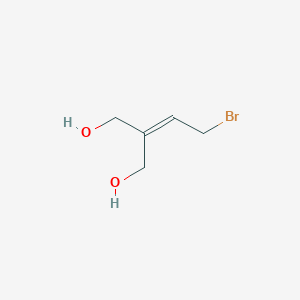
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
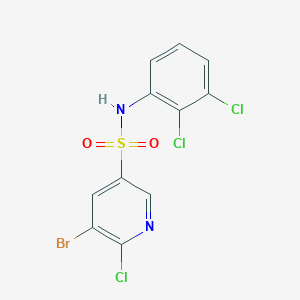
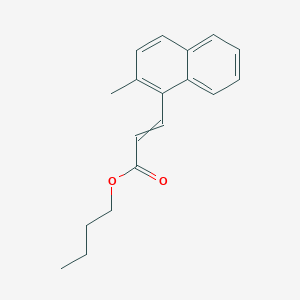
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
